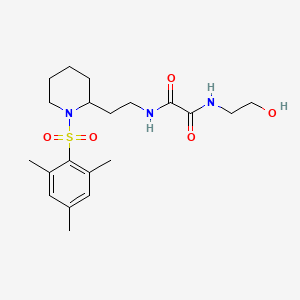

Tert-butyl N-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

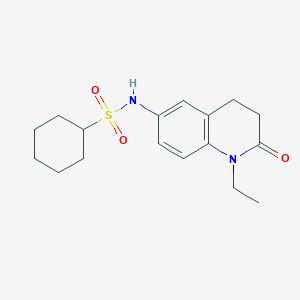

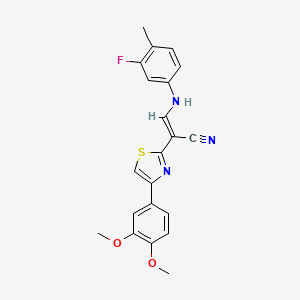

Tert-butyl N-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate is a chemical compound with the CAS Number: 2503202-76-2 . It has a molecular weight of 216.24 and its IUPAC name is tert-butyl (1-hydroxy-5-oxopyrrolidin-3-yl)carbamate .

Synthesis Analysis

The synthesis of similar compounds often involves the use of Boc anhydride (Boc2O) and ethanol, followed by slow addition of 70% aqueous ammonia solution . The reaction mixture is then stirred at approximately 0°C for 1 hour, before being allowed to react at room temperature for 18 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16N2O4/c1-9(2,3)15-8(13)10-6-4-7(12)11(14)5-6/h6,14H,4-5H2,1-3H3,(H,10,13) . This indicates that the compound has a pyrrolidinone ring, a carbamate group, and a tert-butyl group.Chemical Reactions Analysis

While specific reactions involving this compound are not available, carbamates in general can undergo a variety of reactions. For instance, palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have been reported .Aplicaciones Científicas De Investigación

Photoredox-Catalyzed Cascade Reactions

A study by Wang et al. (2022) describes the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This process allows for the assembly of 3-aminochromones under mild conditions, showcasing the potential of tert-butyl N-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate derivatives in facilitating complex organic transformations. The resultant 3-aminochromones can further undergo transformations to construct diverse amino pyrimidines, broadening the applications of photocatalyzed protocols (Wang et al., 2022).

Synthesis of All-cis Trisubstituted Pyrrolidin-2-one

Weber et al. (1995) synthesized an all-cis trisubstituted pyrrolidin-2-one derivative, demonstrating the compound's role as a precursor in synthetic chemistry. The compound exemplifies the application of this compound derivatives in the synthesis of complex molecules with specific stereochemistry (Weber et al., 1995).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

tert-butyl N-(1-hydroxy-5-oxopyrrolidin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4/c1-9(2,3)15-8(13)10-6-4-7(12)11(14)5-6/h6,14H,4-5H2,1-3H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISNLZJFWRJAPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)N(C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetamido-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2607615.png)

![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2607621.png)

![N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2607623.png)

![4-{[1-(5-Bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2607628.png)